molecular formula C9H13O4- B1662021 Monobutyl Itaconate CAS No. 6439-57-2

Monobutyl Itaconate

Cat. No. B1662021
CAS RN: 6439-57-2
M. Wt: 185.2 g/mol
InChI Key: DYYFCJRYZVHEKQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monobutyl Itaconate (MBI) is an important platform molecule-derived monomer that produces biodegradable polymers . It is derived from the tricarboxylic acid cycle and has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .


Synthesis Analysis

MBI is synthesized by semi-continuous seeded emulsion polymerization with a green mixed emulsifier of sodium dodecyl benzene sulfonate (SDBS) anion surfactant and tetradecyl hydroxypropyl decyl betaine (THDB) amphoteric emulsifier . The mixed monomers of methyl methacrylate (MMA), butyl acrylate (BA) are modified by MBI and N,N-diethylacrylamide (DEA), which are initiated with potassium persulfate (KPS) .


Molecular Structure Analysis

The molecular formula of Monobutyl Itaconate is C9H14O4 . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .


Chemical Reactions Analysis

The catalytic activity of MBI was studied in the selective pre . The reaction follows pseudo-second-order kinetics with the LHHW mechanism .


Physical And Chemical Properties Analysis

The polyacrylate emulsion shows excellent thermal stability and hydrophobicity . The film of latex was measured by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and contact angle (CA) .

Scientific Research Applications

1. Synthesis and Catalysis

Monobutyl itaconate (MBI) is synthesized using zeolite-based hierarchical porous materials as catalysts in the esterification between itaconic acid and n-butyl alcohol. This method achieves high selectivity and prevents further esterification into diesters, indicating a potential for more efficient and cleaner production processes in the chemical industry (Zhu et al., 2013).

2. Polymer Science

MBI has been used as a monomer in the synthesis of block copolymers with poly(dimethyl siloxane), indicating its utility in developing novel materials with potential applications in various industries, such as coatings and adhesives (Cvetkovska et al., 2000).

3. Biochemistry and Biotechnology

Research on poly(alkylene itaconate)s, where MBI is a key component, demonstrates its role in creating functionalized polyesters with potential biomedical applications. These polyesters maintain their double bonds during polymerization, making them susceptible to further chemical modifications (Chanda & Ramakrishnan, 2015).

4. Immunology and Inflammation

MBI, as a derivative of itaconate, is part of studies exploring itaconate's role in immunology. Itaconate is seen as a key regulatory component in inflammation and immunity, influencing cellular immune metabolism (Lin et al., 2021).

5. Adhesive Technologies

MBI's application in acrylic pressure-sensitive adhesives demonstrates its influence on adhesive properties, such as water resistance and thermal stability. This shows its potential in developing advanced adhesive materials (Fang et al., 2018).

6. Genetic Engineering for Enhanced Production

Studies on Aspergillus terreus demonstrate the use of genetic engineering to enhance itaconate production, where MBI is an important intermediate. This research could lead to more efficient industrial-scale production of itaconate and its derivatives (Huang et al., 2014).

7. Immunoregulatory and Antioxidative Effects

Itaconate and its derivatives, including MBI, have been reported to possess immunoregulatory and antioxidative effects. These properties are significant for potential therapeutic applications in treating inflammatory diseases (Li et al., 2020).

8. Biomedical Applications

The synthesis and study of N-isopropylacrylamide/monoalkyl itaconate copolymers, where MBI is a key component, indicate potential applications in biotechnology and drug delivery, particularly involving small changes in pH and temperature (Erbil et al., 2009).

9. Metabolic and Immunological Research

Research on itaconate, where MBI is a derivative, has shown its crucial role in modulating metabolic processes and immune responses. This includes studies on its effects on macrophage function and the regulation of inflammation, which are key areas in immunometabolic research (Mills et al., 2018).

Safety And Hazards

When handling Monobutyl Itaconate, personal protective equipment should be worn. It should only be used in well-ventilated areas and contact with skin, eyes, and clothing should be avoided .

Future Directions

Itaconate and its derivatives have demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . It has received much attention for its potent anti-inflammatory effects in recent years . This suggests possible itaconate-based therapeutics for a range of inflammatory diseases .

properties

IUPAC Name

4-butoxy-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAYFMMXYRORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949942
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monobutyl Itaconate

CAS RN

27216-48-4, 6439-57-2
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, monobutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Butoxy-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monobutyl Itaconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monobutyl Itaconate
Reactant of Route 2
Reactant of Route 2
Monobutyl Itaconate
Reactant of Route 3
Reactant of Route 3
Monobutyl Itaconate
Reactant of Route 4
Reactant of Route 4
Monobutyl Itaconate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Monobutyl Itaconate
Reactant of Route 6
Reactant of Route 6
Monobutyl Itaconate

Citations

For This Compound
89
Citations
Y Zhu, Z Hua, Y Song, W Wu, X Zhou, J Zhou, J Shi - Journal of catalysis, 2013 - Elsevier
… preparation of monobutyl itaconate (MBI), except in the latest patent, that monobutyl itaconate esters … as catalysts for producing monobutyl itaconate esters via the selective esterification. …
Number of citations: 35 www.sciencedirect.com
RG Singh, GD Yadav - New Journal of Chemistry, 2023 - pubs.rsc.org
… Monobutyl itaconate (MIB) is an important platform molecule-… in the selective preparation of monobutyl itaconate (MIB). 20% (w/… This study provides new insight into monobutyl itaconate (…
Number of citations: 0 pubs.rsc.org
C Fang, Q Yan, Z Liu, Y Lu, Z Lin - International Journal of Adhesion and …, 2018 - Elsevier
… In this article, we employed two unsaturated carboxylic acids, monobutyl itaconate (MBI) and β-… Hence, monoitaconate esters, especially monobutyl itaconate (MBI), which contains both …
Number of citations: 15 www.sciencedirect.com
C Fang, Y Wang, Z Lin, ES Daniels… - Journal of Applied …, 2014 - Wiley Online Library
… In the present study, we employed two new unsaturated monocarboxylic acids, monobutyl itaconate (MBI) and β-carboxyethyl acrylate (β-CEA), in the emulsion polymerization of n-butyl …
Number of citations: 5 onlinelibrary.wiley.com
Y Yu, S Wang, Z Yang, F Wang… - Journal of Chemical …, 2020 - Wiley Online Library
… The monobutyl itaconate (MBI) was removed by repeated washing with 0.1 mol/L of NaOH solution, then the NaOH was removed by washing with water, and the DBI was obtained. …
Number of citations: 10 onlinelibrary.wiley.com
M Cvetkovska, S Koseva, A Buzarovska… - Macromolecular …, 2000 - Wiley Online Library
Monoesters of itaconic acid (monobutyl itaconate and monocyclohexyl itaconate) were synthesized and used as monomers. Poly(monobutyl itaconate) (PMBI) and poly(monocyclohexyl …
Number of citations: 6 onlinelibrary.wiley.com
J Xie, D Lu, Q Zhao, T Yuan… - Polymers for Advanced …, 2012 - Wiley Online Library
… In this work, we only use 0.8% of CO-436 to the total amount of monomers to prepare acrylate latexes with AA or monobutyl itaconate (MBI) via two different polymerization technologies. …
Number of citations: 10 onlinelibrary.wiley.com
L Chen, X Chen, Y Gong, T Shao, X Zhang… - Protection of Metals and …, 2020 - Springer
Polyacrylate latex contained monobutyl itaconate (MBI) and N,N-diethylacrylamide (DEA) was successfully prepared by semi-continuous seeded emulsion polymerization with a green …
Number of citations: 3 link.springer.com
H Boudevska, N Bozhkova… - … Chemistry and Physics, 1973 - Wiley Online Library
… Monobutyl itaconate (MBI) is obtained by the same procedure in yield of 89%. It distills at 170-178"C/12 mm and has a mp of 40-42"C, acid number 285 (calculated 301) and ester …
Number of citations: 3 onlinelibrary.wiley.com
C Erbil, Y Yıldız, N Uyanık - Polymers for Advanced …, 2009 - Wiley Online Library
Temperature‐ and pH‐sensitive copolymers and terpolymers of N‐isopropylacrylamide (NIPAAm) with itaconic acid (IA), monomethyl itaconate (MMeI), monobutyl itaconate (MBuI), …
Number of citations: 11 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.